Structural Differentiation from QMPSB: Ester-to-Amide Replacement and Dual Sulfone Introduction
The target compound replaces the quinolin-8-yl ester of QMPSB (quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate; CB1 Ki = 3 nM, CB2 Ki = 4 nM [1]) with a 4-(phenylsulfonyl)phenyl benzamide. This converts the metabolically labile ester linkage into a more stable amide bond and introduces a second aryl sulfone motif. In the related triaryl bis-sulfone class, the presence of two sulfone groups is associated with high CB2 selectivity and inverse agonism rather than balanced agonism [2]. The target compound is therefore predicted to exhibit a distinct efficacy and selectivity signature compared to QMPSB, although direct receptor data are not publicly available.
| Evidence Dimension | Chemical structure and predicted receptor pharmacology |
|---|---|
| Target Compound Data | 4-(phenylsulfonyl)phenyl benzamide; amide linker; dual sulfone |
| Comparator Or Baseline | QMPSB: quinolin-8-yl ester; single sulfone; CB1 Ki = 3 nM, CB2 Ki = 4 nM (BindingDB BDBM50234380) [1] |
| Quantified Difference | Not quantifiable for the target compound directly; class-level inference based on triaryl bis-sulfone SAR [2] |
| Conditions | QMPSB data: displacement of [3H]CP-55940 from human CB1/CB2 expressed in HEK cells [1] |
Why This Matters
The amide linkage is resistant to esterase-mediated hydrolysis, potentially offering superior metabolic stability for in vivo studies compared to QMPSB.
- [1] BindingDB. BDBM50234380: Quinolin-8-yl 4-methyl-3-(piperidin-1-ylsulfonyl)benzoate (QMPSB). Ki: 3 nM (CB1), 4 nM (CB2). View Source
- [2] Lavey BJ, et al. Triaryl bis-sulfones as a new class of cannabinoid CB2 receptor inhibitors: identification of a lead and initial SAR studies. Bioorg Med Chem Lett. 2005 Feb 1;15(3):783-6. PMID: 15664857. View Source
